

Application Notes and Protocols for NF023 Hexasodium in Aqueous Solution

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Compound of Interest

Compound Name: NF023 hexasodium

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stability of **NF023 hexasodium** in aqueous solutions. It includes quantitative data, comprehensive experimental protocols, and visualizations to support researchers in the effective use of this compound.

Introduction

NF023 hexasodium is a selective and competitive antagonist of the P2X1 purinergic receptor. [1] It is a valuable tool for studying the role of P2X1 receptors in various physiological processes, including neurotransmission, inflammation, and thrombosis. Accurate knowledge of its solubility and stability in aqueous solutions is crucial for the design and interpretation of in vitro and in vivo experiments.

Physicochemical Properties

- Chemical Name: 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt
- Molecular Formula: $C_{35}H_{20}N_4Na_6O_{21}S_6$
- Molecular Weight: 1162.86 g/mol [1]

Solubility Data

NF023 hexasodium exhibits good solubility in water. The following table summarizes the available quantitative data from various suppliers.

Solvent	Concentration (mM)	Concentration (mg/mL)	Notes	Source
Water	100	-	Cayman Chemical[2]	TargetMol[3]
H ₂ O	90.08	105.3	Sonication is recommended	
Water	-	100	Tocris Bioscience[1]	

Note: The solubility of salts can be influenced by factors such as pH and temperature. It is recommended to verify solubility under specific experimental conditions.

Stability Profile

The stability of **NF023 hexasodium** is dependent on the storage conditions.

Solid Form

Storage Temperature	Stability	Source
-20°C	≥ 4 years	Cayman Chemical[2]
-20°C	3 years	TargetMol[3]

In Solution

Storage Temperature	Stability	Source
-80°C	1 year	TargetMol[3]

It is recommended to prepare fresh aqueous solutions for experiments whenever possible. For short-term storage of solutions, refrigeration at 2-8°C is advisable. Long-term storage of stock solutions should be at -80°C to minimize degradation.

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of **NF023 hexasodium** in aqueous solutions.

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the saturation solubility of **NF023 hexasodium** in a specific aqueous buffer.

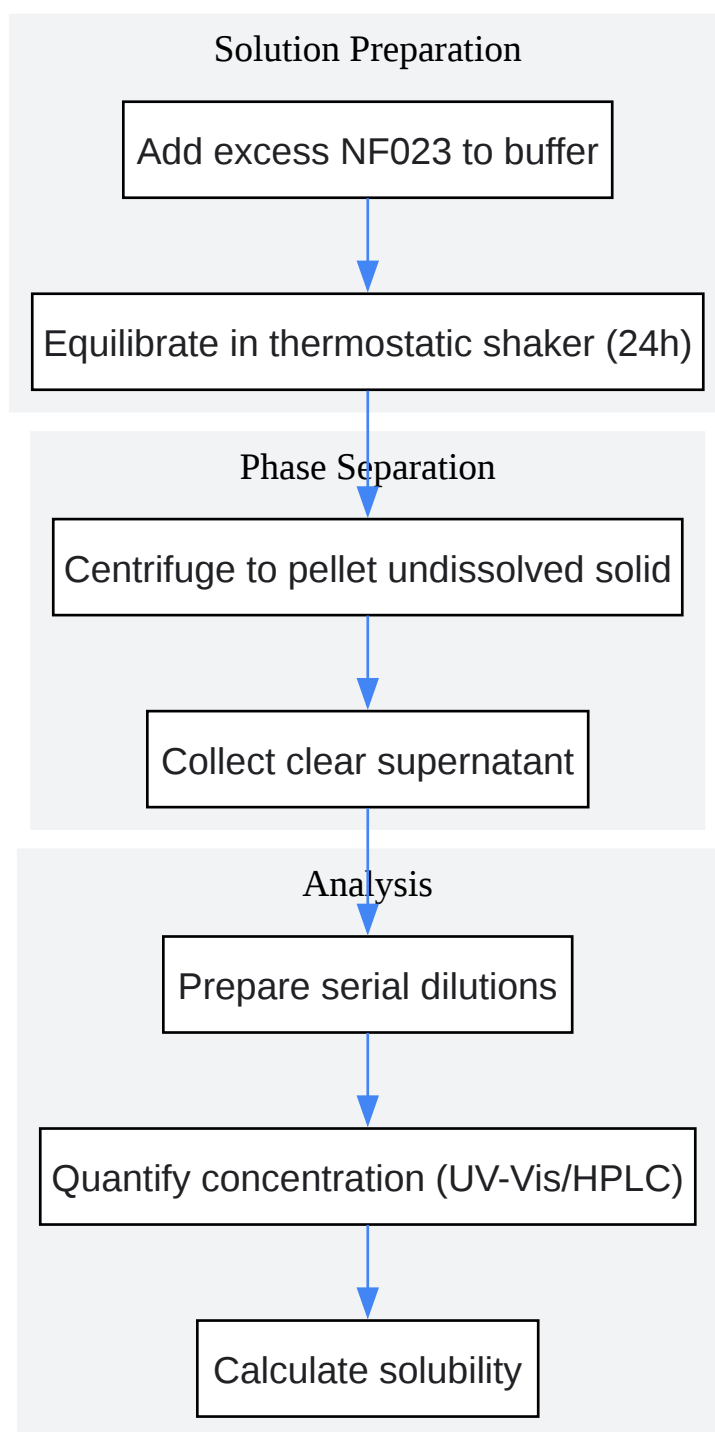
Materials:

- **NF023 hexasodium** powder
- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- Microcentrifuge tubes
- Vortex mixer
- Thermostatic shaker
- Analytical balance
- UV-Vis spectrophotometer or HPLC system

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **NF023 hexasodium** powder to a known volume of the aqueous buffer in a microcentrifuge tube.
- **Equilibration:** Tightly cap the tube and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the solution to equilibrate for at least 24 hours to ensure saturation.
- **Separation of Undissolved Solid:** Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

- **Sample Collection:** Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
- **Dilution:** Prepare a series of dilutions of the supernatant with the same aqueous buffer.
- **Quantification:** Determine the concentration of **NF023 hexasodium** in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (at a predetermined λ_{max}) or HPLC.
- **Calculation:** Calculate the solubility of **NF023 hexasodium** in the aqueous buffer based on the concentration of the saturated supernatant.



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Figure 1: Workflow for determining the aqueous solubility of **NF023 hexasodium**.

Protocol for Stability Testing (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate the stability of **NF023 hexasodium** under various stress conditions.

Materials:

- **NF023 hexasodium**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- pH meter
- HPLC system with a UV detector
- Temperature-controlled oven
- Photostability chamber

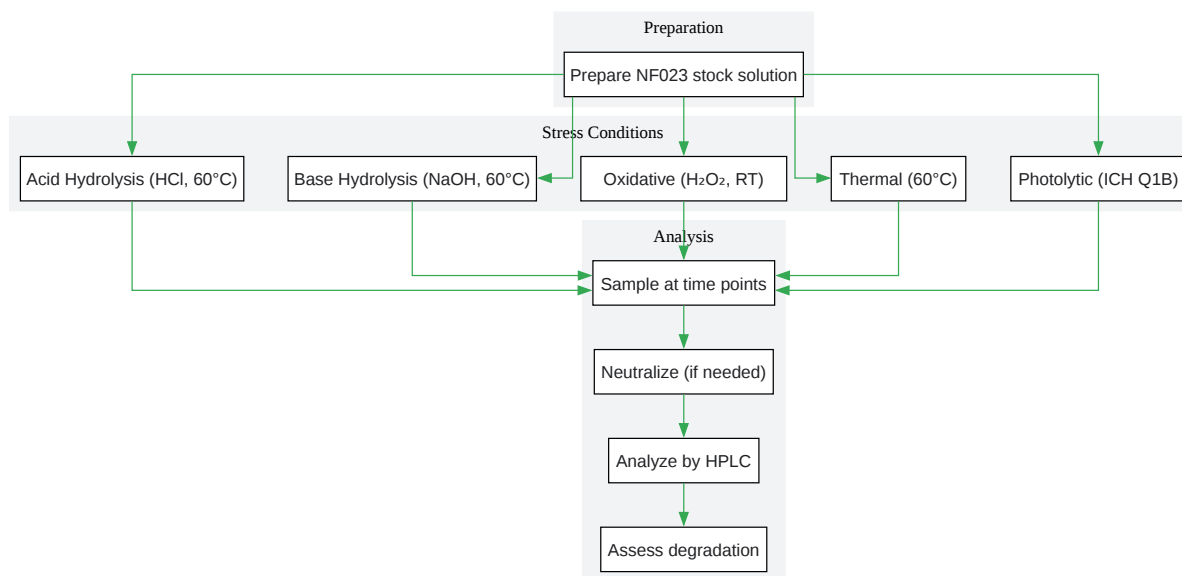
Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **NF023 hexasodium** in high-purity water at a known concentration (e.g., 1 mg/mL).
- **Stress Conditions:**
 - **Acid Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
 - **Base Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
- Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 48 hours.
- Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
- Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method to determine the percentage of **NF023 hexasodium** remaining and to detect any degradation products.

HPLC Method Parameters (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0)
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (to be determined by UV scan)
- Injection Volume: 20 µL



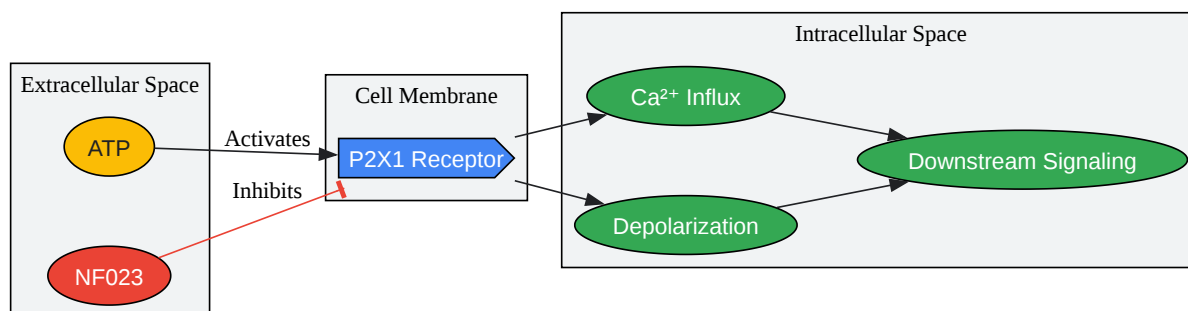
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Figure 2: Experimental workflow for the forced degradation study of **NF023 hexasodium**.

Signaling Pathway

NF023 acts as an antagonist at P2X1 receptors, which are ATP-gated ion channels. The binding of ATP to P2X1 receptors normally leads to the influx of cations (Na⁺ and Ca²⁺), resulting in cell membrane depolarization and the activation of downstream signaling pathways.

By competitively binding to the P2X1 receptor, NF023 blocks the action of ATP, thereby inhibiting these downstream effects.



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Figure 3: NF023 antagonism of the P2X1 receptor signaling pathway.

Conclusion

This application note provides essential information and protocols for researchers working with **NF023 hexasodium**. The provided data on solubility and stability, along with detailed experimental procedures, will facilitate the accurate and effective use of this P2X1 receptor antagonist in a variety of research applications. It is always recommended to perform specific validation of these protocols within the context of your experimental setup.

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References

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